2-(4-cyanophenoxy)-N,N-dimethylacetamide
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(4-cyanophenoxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)11(14)8-15-10-5-3-9(7-12)4-6-10/h3-6H,8H2,1-2H3 |
InChI Key |
ZZPXICLPMWMKIK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 2-(4-cyanophenoxy)-N,N-dimethylacetamide can be contextualized through comparisons with structurally related acetamide derivatives. Key compounds and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
| Compound Name | Key Substituents | Biological Activity | Key Findings | References |
|---|---|---|---|---|
| This compound | 4-Cyanophenoxy, dimethylacetamide | Inferred: Enzyme inhibition | Hypothesized enhanced reactivity due to electron-withdrawing CN group. | N/A |
| 2-(4-Hydroxyphenyl)-N,N-dimethylacetamide | 4-Hydroxyphenyl | Antibacterial, moderate activity | Hydroxyl group enables hydrogen bonding; limited activity compared to CN analogs . | |
| N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | Multiple Cl substituents | Anticancer, high potency | Chlorine atoms enhance binding to hydrophobic enzyme pockets . | |
| 2,2,2-Trifluoro-N,N-dimethylacetamide | Trifluoromethyl group | Solvent, synthetic intermediate | Trifluoromethyl group increases thermal stability and reactivity . | |
| N-(3-Cyano-4-(3,4-dichlorophenoxy)phenyl)acetamide | CN, dichlorophenoxy | Antimicrobial, neuroprotective | Synergistic effects of CN and Cl groups improve bioactivity . | |
| 2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide | Br, Cl substituents | Medicinal chemistry applications | Halogen atoms enhance electronic interactions and target selectivity . |
Key Insights from Comparative Analysis:
Electron-Withdrawing Groups (e.g., CN, Cl, Br): The cyano group in this compound likely increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes or receptors. This property is shared with halogenated analogs (e.g., Cl, Br), which exhibit improved binding affinity in anticancer and antimicrobial applications .
Biological Activity Trends: Antimicrobial Activity: Compounds with para-substituted electron-withdrawing groups (e.g., CN, NO₂) show higher antimicrobial potency than those with electron-donating groups (e.g., OCH₃) due to increased membrane penetration and target inhibition . Enzyme Inhibition: The dimethylacetamide moiety may modulate interactions with enzymes like cyclooxygenase (COX) or acetylcholinesterase, as seen in structurally similar anti-inflammatory and neuroprotective compounds .
Synthetic and Industrial Applications: The trifluoromethyl group in 2,2,2-trifluoro-N,N-dimethylacetamide highlights the role of fluorination in creating thermally stable solvents, whereas the cyano group in the target compound could facilitate its use as a precursor in heterocyclic synthesis (e.g., triazoles or pyridines) .
Q & A
Q. How does this compound serve as an intermediate in multi-step pharmaceutical syntheses?
- Methodological Answer :
- Applications : It is a precursor in kinase inhibitor development. For example, coupling with heterocyclic amines via Buchwald-Hartwig amination yields bioactive molecules.
- Case Study : In a patented method, the compound was reacted with 3-chloro-4-fluoronitrobenzene to generate a tyrosine kinase inhibitor intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
